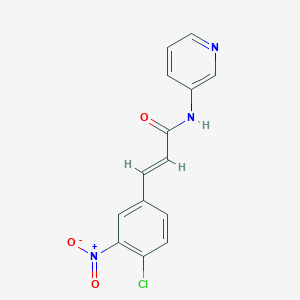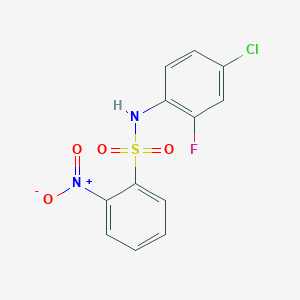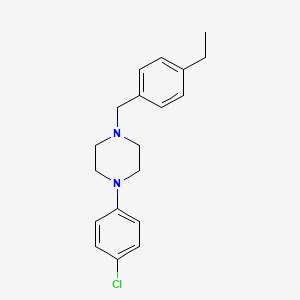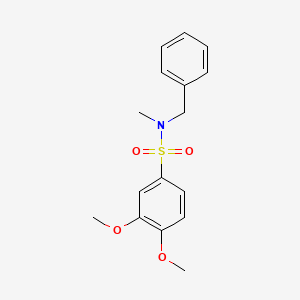
1-(4-ethylbenzyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylbenzyl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethylbenzyl)-4-methylpiperazine is not fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that this compound may act by modulating the levels of neurotransmitters in the brain, thereby producing its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethylbenzyl)-4-methylpiperazine has various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby exhibiting anti-inflammatory effects. In addition, it has been found to increase the levels of serotonin and dopamine in the brain, leading to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-ethylbenzyl)-4-methylpiperazine in lab experiments is its low toxicity. This compound has been found to have low cytotoxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(4-ethylbenzyl)-4-methylpiperazine. One of the areas of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as an anxiolytic and antidepressant agent. Future studies could focus on elucidating the exact mechanism of action and exploring its potential use in the treatment of anxiety and depression.
In conclusion, 1-(4-ethylbenzyl)-4-methylpiperazine is a chemical compound that has shown significant potential in scientific research. Its synthesis method is efficient and cost-effective, and it has been studied for its potential therapeutic applications in cancer, inflammation, and neuropsychiatric disorders. Further research is needed to fully understand its mechanism of action and explore its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-ethylbenzyl)-4-methylpiperazine involves the reaction of 4-ethylbenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. This method has been reported in several scientific publications and has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
1-(4-ethylbenzyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit significant activity against cancer cells, particularly in breast and lung cancer. This compound has also been investigated for its anti-inflammatory and analgesic properties. In addition, it has been found to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNBYFMJDSRXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)





![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)
